molecular formula C9H5ClO2 B2433703 4-Chloro-1-benzofuran-2-carbaldehyde CAS No. 1497131-45-9

4-Chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2433703
CAS No.: 1497131-45-9
M. Wt: 180.59
InChI Key: WWNHBGGOHXDDDC-UHFFFAOYSA-N
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Description

4-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position and an aldehyde group at the 2-position of the benzofuran ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The formylation can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-benzofuran-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can significantly influence its reactivity and biological activity. The presence of the chloro group at the 4-position enhances its potential as a precursor for various chemical transformations and bioactive compounds .

Properties

IUPAC Name

4-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHBGGOHXDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C=O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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